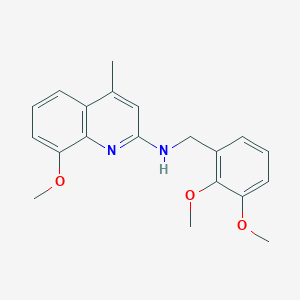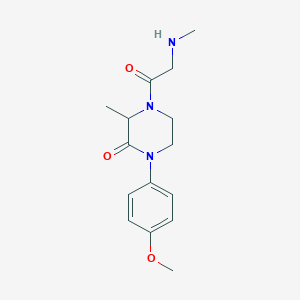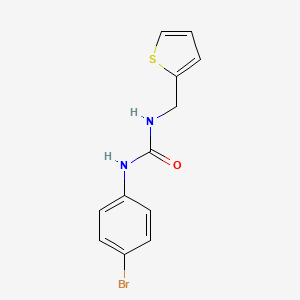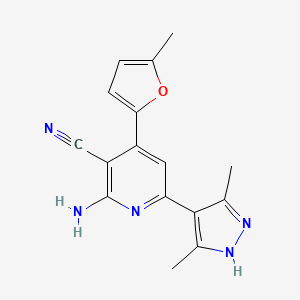![molecular formula C20H21NO B5294344 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, also known as TPA023, is a chemical compound that belongs to the class of pyrroloquinolines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The GABAA receptor is a pentameric protein complex that consists of five subunits, each of which has multiple isoforms. The binding of GABA to the receptor leads to the opening of an ion channel, which allows the influx of negatively charged chloride ions into the neuron. This results in hyperpolarization of the neuron and a subsequent decrease in its excitability. 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one binds to a specific site on the receptor, known as the benzodiazepine site, which is located on the interface between the α and γ subunits. This binding enhances the affinity of the receptor for GABA, leading to an increase in its activity.
Biochemical and Physiological Effects:
4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to improve cognitive function and memory retention. 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has a relatively short half-life, which makes it suitable for acute treatment of anxiety and other related disorders. However, its long-term effects on the brain and other organs are not well understood.
Advantages and Limitations for Lab Experiments
4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several advantages for use in lab experiments. It is a highly selective modulator of the GABAA receptor, which makes it useful for studying the role of this receptor in various neurological processes. It has a well-defined mechanism of action and a relatively short half-life, which makes it easy to control its effects in vivo. However, 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is not suitable for long-term studies, as its effects on the brain and other organs are not well understood. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. One area of interest is the development of more selective modulators of the GABAA receptor, which could lead to the development of more effective anxiolytics and other related drugs. Another area of interest is the investigation of the long-term effects of 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one on the brain and other organs, which could provide insight into its potential use as a therapeutic agent. Additionally, the use of 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one in combination with other drugs could lead to the development of novel treatments for various neurological disorders.
Synthesis Methods
The synthesis of 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves the condensation of 2,3-dihydro-1H-inden-2-amine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the pyrroloquinoline ring system. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has been investigated for its potential use as a therapeutic agent for various neurological disorders, including anxiety, depression, and schizophrenia. It acts as a positive allosteric modulator of the GABAA receptor, which is the major inhibitory neurotransmitter in the central nervous system. 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one enhances the binding of GABA to the receptor, leading to an increase in the activity of the receptor and a subsequent decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics and hypnotics.
properties
IUPAC Name |
9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-19(2)13-20(3,15-9-5-4-6-10-15)16-11-7-8-14-12-17(22)21(19)18(14)16/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTHFUFKKNVFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=O)C3)(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-chloro-3,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5294268.png)
![2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294270.png)
![2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5294286.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)


![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)

![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)
